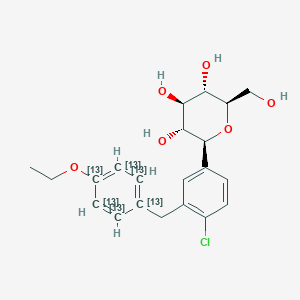
Dapagliflozin-6-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dapagliflozin-6-13C is a labeled compound of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The labeled compound is used in scientific research to study the pharmacokinetics and metabolic pathways of dapagliflozin. Dapagliflozin itself is known for its ability to lower blood glucose levels by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin involves multiple steps, starting with the protection of gluconolactone using trimethylsilyl (TMS) groups. This protected intermediate is then treated with aryl lithium, which is obtained by reacting aryl bromide with n-butyllithium (n-BuLi). The resulting mixture is treated with methane sulfonic acid in the presence of methanol to produce the glucoside intermediate. This intermediate undergoes acetylation with acetic anhydride (Ac2O) and is subsequently reduced using triethylsilane (Et3SiH) and boron trifluoride etherate (BF3.OEt2) to yield dapagliflozin .
Industrial Production Methods
Industrial production of dapagliflozin follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Dapagliflozin undergoes various chemical reactions, including:
Oxidation: Dapagliflozin can be oxidized under acidic and alkaline conditions.
Reduction: The reduction of protected intermediates is a key step in its synthesis.
Common Reagents and Conditions
Oxidation: Performed under acidic or alkaline conditions.
Reduction: Utilizes triethylsilane (Et3SiH) and boron trifluoride etherate (BF3.OEt2).
Substitution: Involves the use of n-butyllithium (n-BuLi) and aryl bromides
Major Products
The major product of these reactions is dapagliflozin, which is further purified and characterized using techniques like HPLC and mass spectrometry .
科学的研究の応用
Dapagliflozin-6-13C is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of dapagliflozin. Its applications include:
Chemistry: Used to study the chemical stability and degradation pathways of dapagliflozin.
Biology: Helps in understanding the biological interactions and metabolic fate of dapagliflozin in living organisms.
Medicine: Used in clinical studies to evaluate the efficacy and safety of dapagliflozin in treating type 2 diabetes, heart failure, and chronic kidney disease.
Industry: Employed in the development of new formulations and drug delivery systems .
作用機序
Dapagliflozin-6-13C, like dapagliflozin, inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, promoting its excretion through urine. The increased delivery of sodium to the distal tubule reduces intraglomerular pressure and influences several physiological functions, including lowering blood pressure and reducing the risk of cardiovascular events .
類似化合物との比較
Similar Compounds
- Canagliflozin
- Empagliflozin
- Ipragliflozin
Uniqueness
Dapagliflozin is unique in its high selectivity and potency as an SGLT2 inhibitor. Compared to empagliflozin, dapagliflozin has shown similar cardiovascular benefits but with a lower risk of genital infections .
特性
分子式 |
C21H25ClO6 |
|---|---|
分子量 |
414.83 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3+1,4+1,6+1,7+1,12+1,15+1 |
InChIキー |
JVHXJTBJCFBINQ-VRIKAZBGSA-N |
異性体SMILES |
CCO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


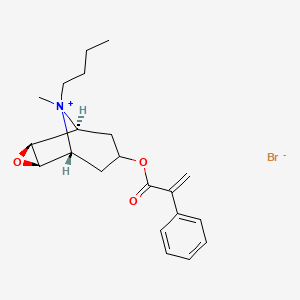
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)

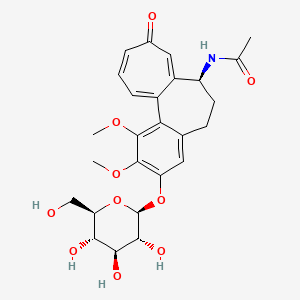
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)

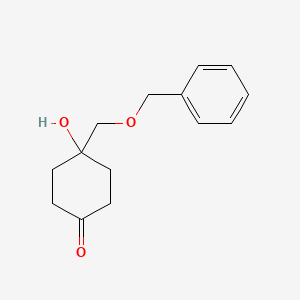
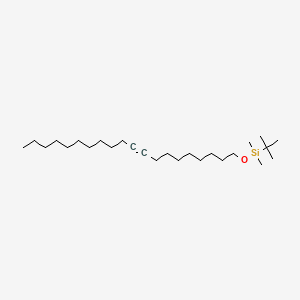
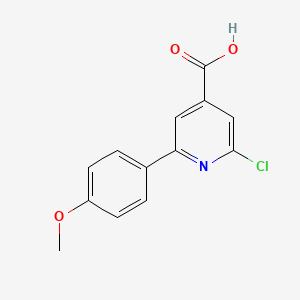

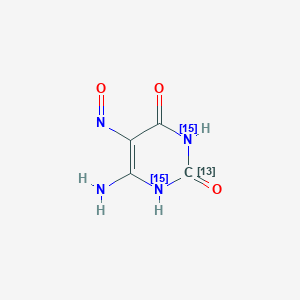

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
